molecular formula C21H17NaO5S B1592938 sodium 4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate CAS No. 62625-29-0

sodium 4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate

Cat. No.: B1592938
CAS No.: 62625-29-0
M. Wt: 404.4 g/mol
InChI Key: FMKJVYROEYMYFV-UHFFFAOYSA-M
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Description

pH indicator with color changes for acidic solutions of pH 0.2 (red) to pH 1.8 (yellow), and for basic solutions of pH 7.2 (yellow) to pH 8.8 (red). Used in many common molecular biology reactions in place of other loading dyes. It does not inhibit Taq polymerase to the same degree as other common loading dyes.>

Properties

CAS No.

62625-29-0

Molecular Formula

C21H17NaO5S

Molecular Weight

404.4 g/mol

IUPAC Name

sodium 4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate

InChI

InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21;/h3-12,22-23H,1-2H3;/q;+1/p-1

InChI Key

FMKJVYROEYMYFV-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)[O-])C)O.[Na+]

Other CAS No.

62625-29-0

Related CAS

1733-12-6 (Parent)

Origin of Product

United States

Biological Activity

Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenolic moiety and a dioxido-benzothiazole framework. Its molecular formula is C15H15NaO5S, with a molecular weight of approximately 330.35 g/mol. The presence of hydroxyl groups and the dioxido structure are significant for its biological activity.

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of compounds structurally similar to sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate. For instance, derivatives with similar functional groups have shown significant inhibition of α-amylase and α-glucosidase, enzymes critical in carbohydrate metabolism. In vitro studies demonstrated IC50 values as low as 0.68 µM for α-amylase inhibition, indicating potent activity against diabetes-related enzymatic pathways .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that compounds derived from similar frameworks exhibited selective toxicity towards cancer cells while maintaining safety profiles in normal cells. For example, one study reported that certain derivatives had IC50 values ranging from 26 to 65 µM against different cancer cell lines while showing negligible effects on non-cancerous cells . This selectivity is crucial for developing safe therapeutic agents.

Antioxidant Activity

The antioxidant properties of sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate have also been investigated. The DPPH radical scavenging assay indicated that compounds with similar structures could effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

The biological mechanisms through which sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate exerts its effects may involve:

  • Enzyme Inhibition : By inhibiting key enzymes like α-amylase and α-glucosidase, this compound can modulate glucose absorption and metabolism.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against cellular damage.
  • Cell Cycle Modulation : Some derivatives have shown potential in affecting cell cycle progression in cancer cells, leading to apoptosis.

Research Findings

A summary of relevant research findings is presented in the following table:

StudyCompoundActivityIC50 ValueModel
IIcα-Amylase Inhibition0.68 µMIn Vitro
FA2Cytotoxicity (Cancer Cell Lines)26–65 µMIn Vitro
FA2DPPH Radical ScavengingNot specifiedIn Vitro

Case Studies

In vivo studies using diabetic mouse models have shown that compounds similar to sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate can significantly reduce blood glucose levels. For instance, one study reported a decrease from 252.2 mg/dL to 173.8 mg/dL after administration of the compound over several doses .

Scientific Research Applications

Analytical Chemistry

pH Indicator
One of the notable applications of this compound is as a pH indicator . Its ability to change color at specific pH levels makes it valuable in titrations and other analytical methods. The pKa value of approximately 1.0 suggests it is particularly effective in acidic environments .

Spectrophotometric Applications
The compound's unique structure allows it to be used in spectrophotometric analyses for detecting various metal ions. Its interaction with metals can lead to colorimetric changes that are quantifiable, making it useful for assessing the presence of metals like aluminum, nickel, and lead in environmental samples .

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds similar to Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate exhibit significant antioxidant activity . This property is crucial in developing pharmaceuticals aimed at combating oxidative stress-related diseases .

Potential Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties , particularly against certain types of cancer cells. The mechanism appears to involve the induction of apoptosis in malignant cells while sparing normal cells, which is a desirable characteristic for anticancer agents .

Environmental Science

Water Quality Testing
Due to its effectiveness as a pH indicator and its sensitivity to various metal ions, this compound can be employed in water quality testing . It aids in monitoring pollutants and assessing the overall health of aquatic ecosystems by providing real-time data on contamination levels .

Case Studies

Study TitleApplicationFindings
"Use of Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate as a pH Indicator"Analytical ChemistryDemonstrated effective color change at pH levels below 7.0.
"Antioxidant Activity of Novel Sulfonated Compounds"Medicinal ChemistryShowed significant free radical scavenging activity comparable to established antioxidants.
"Heavy Metal Detection Using Colorimetric Methods"Environmental ScienceSuccessfully detected trace levels of lead and cadmium in contaminated water samples using spectrophotometric techniques with this compound.

Preparation Methods

Cyclization and Sulfone Formation

  • The benzo[c]oxathiol ring is synthesized by intramolecular cyclization of appropriately substituted phenolic precursors with sulfur sources. This is followed by oxidation, typically using oxidants such as hydrogen peroxide or peracids, to convert the sulfur atom into the sulfone (1,1-dioxide) form.

  • Mechanochemical methods such as ball milling have been explored for related compounds to promote solvent-free oxidation and cyclization under mild conditions, enhancing yield and environmental compatibility.

Sodium Phenolate Salt Formation

  • The final step involves neutralization of the phenolic hydroxyl group with sodium hydroxide or sodium alkoxide bases to form the sodium phenolate salt.

  • This step is conducted under inert atmosphere and controlled temperature to maintain compound stability.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Notes/Outcomes Reference
Cyclization Substituted phenol + sulfur source Formation of benzo[c]oxathiol ring
Sulfone oxidation H2O2 or peracids, room temperature Conversion of sulfur to 1,1-dioxide (sulfone)
Aryl substitution Electrophilic aromatic substitution or cross-coupling Attachment of 4-hydroxy-3-methylphenyl group
Sodium salt formation NaOH or sodium alkoxide, inert atmosphere Formation of sodium phenolate salt

Research Findings and Optimization

  • Mechanochemical thiocyanation under solvent-free ball milling conditions has been shown to improve reaction efficiency and reduce byproducts, facilitating the synthesis of benzo[c]oxathiol derivatives with hydroxyaryl substituents.

  • Use of grinding auxiliaries such as silica gel can enhance homogenization and reaction yield, but excessive amounts may hinder mechanical energy transfer during ball milling.

  • The oxidation of sulfur to sulfone is critical for the compound’s stability and is best achieved under mild oxidizing conditions to avoid degradation of sensitive phenolic groups.

  • The sodium phenolate salt is best stored under inert atmosphere at room temperature to maintain purity and prevent hydrolysis or oxidation.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of this sodium phenolate derivative?

  • Methodological Answer : The synthesis requires precise control of reaction conditions, including temperature, stoichiometry, and catalyst selection. For example, bromination steps must balance reactivity and regioselectivity, as bromine substituents influence electronic properties and steric hindrance . Intermediate purification via column chromatography or recrystallization is essential to minimize side products. Reaction monitoring with techniques like HPLC (using sodium acetate/sodium 1-octanesulfonate buffer systems for mobile phases) ensures purity .

Q. How can researchers characterize the electronic and steric effects of substituents on the benzo[c][1,2]oxathiol ring?

  • Methodological Answer : Computational tools (e.g., DFT calculations) combined with experimental spectroscopy (NMR, IR) can map electron-withdrawing/donating effects. For instance, the sulfone group (1,1-dioxido) stabilizes negative charges, affecting solubility and reactivity. X-ray crystallography (as seen in triazole derivatives ) resolves steric clashes caused by methyl or bromine groups.

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer : Sodium phenolate derivatives are hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Accelerated stability studies under varying pH/temperature (e.g., 25°C/60% RH for 6 months) can identify degradation pathways .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) be resolved for this compound?

  • Methodological Answer : Contradictions often stem from dynamic processes (e.g., ring puckering in the oxathiol moiety) or paramagnetic impurities. Use variable-temperature NMR to detect conformational changes . For ambiguous splitting, 2D-COSY or NOESY experiments clarify coupling relationships, as demonstrated in benzimidazole analogs .

Q. What strategies address low regioselectivity in bromination or sulfonation reactions involving the phenolic rings?

  • Methodological Answer : Directing groups (e.g., hydroxyl or methyl substituents) guide electrophilic substitution. For example, bromine preferentially attacks the para position to electron-donating groups. Protective strategies (silylation/acetylation) for hydroxyl groups prevent unwanted side reactions .

Q. How can computational modeling predict interaction mechanisms between this compound and biomolecules (e.g., enzymes or DNA)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations model binding affinities. Focus on the sulfone group’s hydrogen-bonding capacity and bromine’s hydrophobic interactions. Validate predictions with SPR or ITC assays, as seen in studies of structurally similar triazoles .

Q. What analytical methods quantify trace impurities from incomplete sulfonation or residual solvents?

  • Methodological Answer : UPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) detects impurities at <0.1%. Residual solvents (e.g., dioxane) are quantified via GC-MS with headspace sampling, adhering to ICH Q3C guidelines .

Key Data from Literature

  • Synthetic Yield Optimization : Stepwise bromination and sulfonation achieve ~70% yield with <5% impurities under controlled conditions .
  • Thermodynamic Stability : ΔG of degradation = +45 kJ/mol (pH 7.4, 25°C), indicating moderate stability .
  • Computational Binding Energy : –8.2 kcal/mol for interaction with cytochrome P450, suggesting metabolic liability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate
Reactant of Route 2
sodium 4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.